molecular formula C16H17N3OS B5549496 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE

Cat. No.: B5549496
M. Wt: 299.4 g/mol
InChI Key: ZLELLENQJOISGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone is 299.10923335 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thioxopyrimidine in Heterocyclic Synthesis

Cyclization of specific thioxopyrimidine derivatives has been explored for synthesizing novel heterocyclic chalcone derivatives, incorporating a thieno[2,3-d]pyrimidine-based chromophore. These synthesized compounds exhibit potential for dyeing polyester fibers, showcasing a range of hues from greenish-yellow to orange. The study highlights the structural characterization and spectral properties of these chalcone dyes, underscoring their potential in material science and dyeing applications (Ho & Yao, 2013).

Synthesis and Antiviral Activity

Research has also delved into the synthesis and antiviral activity of compounds related to 1-[2-phenyl-4-(1-pyrrolidinyl)-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone. One study synthesized derivatives with potential anti-HSV1 and anti-HAV-MBB activities. This research broadens the understanding of thioxopyrimidine derivatives' therapeutic potential, especially in developing new antiviral agents (Attaby et al., 2006).

Etoricoxib Intermediate Synthesis

Inhibition of Blood Platelet Aggregation

Investigations into the medicinal applications of these compounds have led to the discovery of inhibitors for ADP-induced aggregation of blood platelets, with potential implications for treating cardiovascular diseases. The study evaluates various synthesized compounds, detailing their in vitro efficacy and toxicity profiles, which could inform the development of new therapeutic agents (Grisar et al., 1976).

Cytotoxicity Evaluation for Cancer Treatment

Further research has explored the synthesis of novel compounds for evaluating their cytotoxicity against various human cancer cell lines. These studies aim to identify potential anticancer agents by synthesizing and testing various derivatives for their ability to inhibit cancer cell growth, contributing to the ongoing search for effective cancer therapies (Alam et al., 2017).

Properties

IUPAC Name

1-(2-phenyl-6-pyrrolidin-1-yl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11(20)13-15(19-9-5-6-10-19)17-14(18-16(13)21)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLELLENQJOISGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.